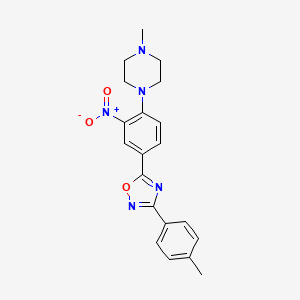
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience. TBOA is a potent inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. This compound has been used to investigate the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide acts as a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. By inhibiting the reuptake of glutamate, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory activity in the brain.
Biochemical and Physiological Effects:
The increased excitatory activity in the brain caused by this compound can lead to a variety of biochemical and physiological effects. These effects include increased synaptic plasticity, altered gene expression, and changes in neuronal morphology. This compound has also been shown to alter the expression of various neurotransmitter receptors, including AMPA and NMDA receptors.
実験室実験の利点と制限
One of the primary advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide in lab experiments is its potency and specificity as an EAAT1 inhibitor. This compound is highly effective at inhibiting EAAT1, which allows for precise control over glutamate levels in the brain. However, this compound has some limitations as well, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide and its role in neurological disorders. One area of interest is the development of new EAAT1 inhibitors that are more potent and have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on the brain, as well as its potential use in clinical settings.
合成法
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form the corresponding hydrazide. The hydrazide is then reacted with pivaloyl chloride to form this compound.
科学的研究の応用
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide has been widely used in scientific research to investigate the role of glutamate in various neurological disorders. One of the primary applications of this compound is in the study of epilepsy, where it has been shown to reduce seizure activity in animal models. This compound has also been used to study the role of glutamate in stroke, where it has been shown to reduce the size of brain lesions in animal models.
特性
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-12(20-17(23)19(5,6)7)16-21-15(22-24-16)13-8-10-14(11-9-13)18(2,3)4/h8-12H,1-7H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZWKXPNVSQUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

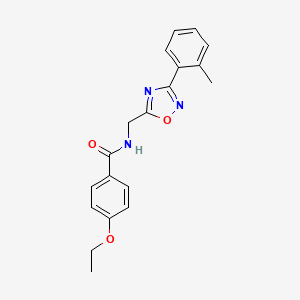

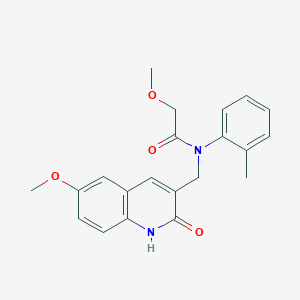
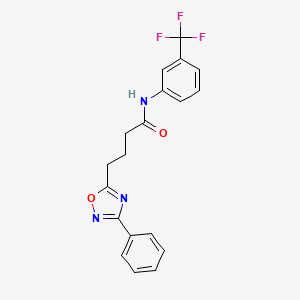
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
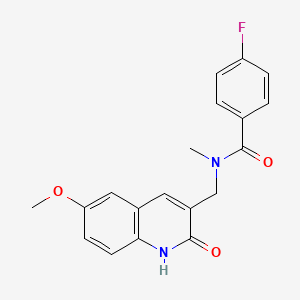
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)

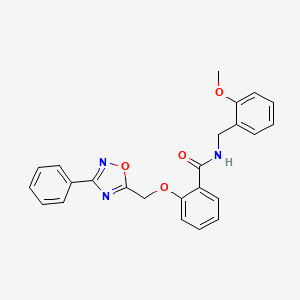
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
